molecular formula C7H5IN2O B2478895 6-Iodobenzo[d]isoxazol-3-amine CAS No. 1260902-18-8

6-Iodobenzo[d]isoxazol-3-amine

Cat. No.: B2478895
CAS No.: 1260902-18-8
M. Wt: 260.034
InChI Key: DMBCXMCTHANKBN-UHFFFAOYSA-N
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Description

6-Iodobenzo[d]isoxazol-3-amine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Mechanism of Action

While the specific mechanism of action for 6-Iodobenzo[d]isoxazol-3-amine is not mentioned in the search results, isoxazoles have been studied for their biological activity. For instance, some isoxazoles have been found to inhibit acetylcholinesterase, a common treatment target for early stages of Alzheimer’s disease .

Future Directions

The future directions of research on 6-Iodobenzo[d]isoxazol-3-amine and related compounds could involve further exploration of their biological activity and potential applications in medicinal chemistry . Additionally, new methods for the synthesis of isoxazoles could be developed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodobenzo[d]isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with alkynes or alkenes. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods: Industrial production of isoxazoles, including this compound, often employs scalable methods such as the use of continuous flow reactors. These methods allow for better control over reaction conditions and higher yields. The use of eco-friendly solvents and catalysts is also a growing trend in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 6-Iodobenzo[d]isoxazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized isoxazoles, while oxidation and reduction can lead to different oxidation states of the compound .

Comparison with Similar Compounds

Uniqueness: 6-Iodobenzo[d]isoxazol-3-amine is unique due to the presence of the iodine atom, which can be used as a handle for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

6-iodo-1,2-benzoxazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O/c8-4-1-2-5-6(3-4)11-10-7(5)9/h1-3H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBCXMCTHANKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)ON=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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